3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone
Overview
Description
3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone is a quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, may exhibit unique properties due to its specific functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone typically involves the following steps:
Starting Materials: The synthesis may start with a quinoline derivative.
Acetylation: Introduction of the acetyl group at the 3-position.
Hydroxylation: Introduction of the hydroxyl group at the 4-position.
Isopropylation: Introduction of the isopropyl group at the 1-position.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, specific solvents, and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 4-position can undergo oxidation to form a ketone.
Reduction: The acetyl group at the 3-position can be reduced to an alcohol.
Substitution: The isopropyl group at the 1-position can be substituted with other alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, in the presence of a base.
Major Products
Oxidation: Formation of 3-acetyl-4-keto-1-isopropyl-2(1H)-quinolinone.
Reduction: Formation of 3-hydroxy-4-hydroxy-1-isopropyl-2(1H)-quinolinone.
Substitution: Formation of various alkyl-substituted quinolinones.
Scientific Research Applications
3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone may have applications in:
Chemistry: As an intermediate in the synthesis of other complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible development as a pharmaceutical agent due to its quinolinone core.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone would depend on its specific biological target. Generally, quinolinones can interact with enzymes, receptors, or DNA, leading to various biological effects. The acetyl and hydroxyl groups may play a role in binding to active sites or interacting with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2(1H)-quinolinone: Lacks the acetyl and isopropyl groups.
3-acetyl-2(1H)-quinolinone: Lacks the hydroxyl and isopropyl groups.
1-isopropyl-2(1H)-quinolinone: Lacks the acetyl and hydroxyl groups.
Uniqueness
3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in other quinolinone derivatives.
Properties
IUPAC Name |
3-acetyl-4-hydroxy-1-propan-2-ylquinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-8(2)15-11-7-5-4-6-10(11)13(17)12(9(3)16)14(15)18/h4-8,17H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNKIEZLTTZRLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C(C1=O)C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320550 | |
Record name | 3-acetyl-4-hydroxy-1-propan-2-ylquinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801320550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819036 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860649-18-9 | |
Record name | 3-acetyl-4-hydroxy-1-propan-2-ylquinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801320550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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